Home > Products > Building Blocks P18047 > 5-Hydroxythalidomide
5-Hydroxythalidomide - 64567-60-8

5-Hydroxythalidomide

Catalog Number: EVT-1572453
CAS Number: 64567-60-8
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxythalidomide is a key metabolite of thalidomide, a drug with a complex history. While infamous for its teratogenic effects, thalidomide has re-emerged as a therapeutic agent for conditions like leprosy and multiple myeloma. 5-Hydroxythalidomide is primarily recognized for its role in scientific research, particularly in understanding the mechanism of action and potential toxicological effects of thalidomide [, , , , , , ].

Thalidomide

Relevance: Thalidomide is the precursor to 5-hydroxythalidomide, formed via enzymatic hydroxylation, primarily by cytochrome P450 (CYP) enzymes, notably CYP2C19 and CYP3A4 [, , , ]. This metabolic conversion is crucial for thalidomide's biological activities, including its teratogenicity. Notably, the ratio of 5-hydroxythalidomide to other metabolites like 5'-hydroxythalidomide varies between species, influencing thalidomide's effects in different organisms []. Understanding the metabolic pathways and the activities of thalidomide and its metabolites, particularly 5-hydroxythalidomide, is crucial for elucidating its therapeutic benefits and toxic effects.

Relevance: The formation of 5'-hydroxythalidomide alongside 5-hydroxythalidomide highlights the complexity of thalidomide metabolism and its species-specific variations []. While 5'-hydroxythalidomide does not exhibit the same biological activity as 5-hydroxythalidomide, its presence is indicative of active thalidomide metabolism. Quantifying 5'-hydroxythalidomide levels, alongside 5-hydroxythalidomide, may offer insights into the extent of thalidomide metabolism and potentially contribute to a better understanding of interindividual variability in drug response and toxicity.

5,6-Dihydroxythalidomide

Compound Description: 5,6-Dihydroxythalidomide is a dihydroxylated metabolite generated from 5-hydroxythalidomide through further oxidation by specific cytochrome P450 enzymes like CYP2C19, CYP2C9, and CYP1A1 in humans []. This metabolite is considered a marker of 5-hydroxythalidomide bioactivation, a process linked to thalidomide's teratogenic effects [, ].

Relevance: The presence of 5,6-dihydroxythalidomide indicates the further metabolic conversion of 5-hydroxythalidomide, suggesting that 5-hydroxythalidomide acts as an intermediate in a metabolic pathway rather than a final product [, ]. The formation of 5,6-dihydroxythalidomide is significant for understanding the extent of thalidomide bioactivation and its potential toxicological consequences, especially concerning teratogenicity.

Glutathione Conjugates of 5-Hydroxythalidomide

Compound Description: Glutathione conjugation is a detoxification mechanism employed by cells to neutralize reactive metabolites. 5-Hydroxythalidomide, after bioactivation by CYP enzymes, can form reactive intermediates that covalently bind to glutathione, resulting in glutathione conjugates [, , ]. These conjugates are considered less toxic than the reactive intermediates and are readily excreted.

Relevance: The presence of glutathione conjugates of 5-hydroxythalidomide underscores the potential for 5-hydroxythalidomide to form reactive, potentially toxic metabolites [, ]. These conjugates serve as valuable biomarkers for assessing the extent of 5-hydroxythalidomide bioactivation and its detoxification pathways within an organism. Studying these conjugates can help understand the balance between thalidomide's therapeutic effects and its potential for toxicity.

Pomalidomide

Compound Description: Pomalidomide (CC-4047, Actimid) is an analog of thalidomide, categorized as an immunomodulatory imide drug (IMiD) []. It is structurally similar to thalidomide but with an amino group substitution on the phthalimide ring, contributing to its improved potency and distinct pharmacological profile. Pomalidomide is approved for treating multiple myeloma and exhibits anti-angiogenic and immunomodulatory effects, similar to thalidomide.

Relevance: As an analog of thalidomide, pomalidomide shares structural similarities and exhibits overlapping pharmacological activities with thalidomide and its metabolites, including 5-hydroxythalidomide []. Both are metabolized by CYP enzymes, including CYP2C19 and CYP3A4, although their specific metabolic pathways and metabolite profiles differ. Comparing the metabolism and activity of pomalidomide with 5-hydroxythalidomide can provide valuable insights into structure-activity relationships within the IMiD class of drugs and facilitate the development of safer and more effective analogs.

Overview

5-Hydroxythalidomide is a significant metabolite of thalidomide, a drug originally developed as a sedative and later withdrawn due to its teratogenic effects. This compound has garnered attention in recent years due to its role in various biological processes, particularly its interaction with specific proteins involved in cellular signaling and degradation pathways.

Source

5-Hydroxythalidomide is primarily synthesized from thalidomide through metabolic processes mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of thalidomide, leading to the formation of 5-hydroxythalidomide and other hydroxylated derivatives. The compound has been studied for its potential therapeutic applications and mechanisms of action in various biological contexts, particularly in oncology and immunology .

Classification

5-Hydroxythalidomide belongs to the class of compounds known as phthalimides, which are characterized by their phthalimido and glutarimide moieties. It is classified as a secondary metabolite of thalidomide and is recognized for its distinct biochemical properties and mechanisms compared to its parent compound .

Synthesis Analysis

Methods

The synthesis of 5-hydroxythalidomide typically involves the enzymatic oxidation of thalidomide, primarily facilitated by human cytochrome P450 isoforms. Various studies have reported different methodologies for synthesizing this compound, focusing on optimizing conditions to enhance yield and purity.

Technical Details

In laboratory settings, the synthesis often employs recombinant cytochrome P450 enzymes such as CYP2C19 and CYP3A4. A typical reaction mixture may include thalidomide, NADPH as a cofactor, and a phosphate buffer system. The reaction conditions are usually maintained at physiological pH (around 7.4) and incubated at 37 °C for a specified duration to allow for complete conversion .

Molecular Structure Analysis

Structure

The molecular structure of 5-hydroxythalidomide features a hydroxyl group (-OH) attached to the phthalimido ring of thalidomide. The compound can exist in different enantiomeric forms, primarily the (S)-enantiomer, which exhibits distinct biological activities compared to its (R)-counterpart.

Data

  • Molecular Formula: C13H11N1O3
  • Molecular Weight: Approximately 231.24 g/mol
  • Structural Characteristics: The presence of the hydroxyl group significantly alters the compound's interaction with target proteins, enhancing its binding affinity and specificity .
Chemical Reactions Analysis

Reactions

5-Hydroxythalidomide undergoes various chemical reactions that can lead to further modifications or degradation products. One notable reaction is its interaction with E3 ubiquitin ligases such as cereblon (CRBN), which mediates protein degradation pathways.

Technical Details

The interaction between 5-hydroxythalidomide and CRBN involves complex biochemical mechanisms where the compound acts as a molecular glue, facilitating the recruitment of specific substrates like PLZF (promyelocytic leukemia zinc finger protein) for ubiquitination and subsequent degradation . This process is critical for regulating cellular functions and maintaining homeostasis.

Mechanism of Action

Process

The mechanism of action of 5-hydroxythalidomide primarily revolves around its ability to bind to CRBN, thereby altering the ubiquitination landscape within cells. This binding promotes the degradation of specific transcription factors involved in cell growth and differentiation.

Data

Studies indicate that the (S)-enantiomer of 5-hydroxythalidomide exhibits a higher binding affinity for CRBN compared to the (R)-enantiomer. The effective concentration required for inducing substrate degradation is significantly lower for the (S)-form, highlighting its potency in modulating protein interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl groups present in its structure.

Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize the purity and structural integrity of synthesized 5-hydroxythalidomide .

Applications

Scientific Uses

5-Hydroxythalidomide has been explored for various scientific applications, particularly in cancer therapy and immunomodulation. Its ability to induce targeted protein degradation makes it a candidate for developing novel therapeutic agents aimed at treating malignancies that rely on specific transcription factors for growth.

Additionally, research has indicated potential uses in managing autoimmune diseases due to its immunosuppressive properties. Ongoing studies continue to investigate its efficacy and safety profile in clinical settings .

Introduction to 5-Hydroxythalidomide

Historical Context of Thalidomide and Its Metabolites

Thalidomide (α-(N-phthalimido)glutarimide) was initially marketed in the 1950s as a sedative and antiemetic but was withdrawn due to severe teratogenicity, causing limb defects (phocomelia/amelia) and organ malformations in ~10,000 infants [5] [8]. The rediscovery of its efficacy in erythema nodosum leprosum (ENL) and multiple myeloma revitalized interest in its pharmacology. Early metabolic studies revealed that hepatic cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4/5, oxidize thalidomide into two primary metabolites: 5-hydroxythalidomide (5HT, phthalimide ring-hydroxylated) and 5′-hydroxythalidomide (glutarimide ring-hydroxylated) [4] [7]. The identification of 5-hydroxythalidomide dates to Yamamoto et al. (1966), though its biological significance remained obscure until the 2010 discovery of cereblon (CRBN) as thalidomide’s direct target [5] [7]. Unlike 5′-hydroxythalidomide, which shows negligible binding to CRBN, 5-hydroxythalidomide retains bioactivity and contributes to the parent drug’s effects [2] [7].

Table 1: Key Thalidomide Metabolites

MetaboliteSite of HydroxylationCRBN BindingBiological Significance
5-HydroxythalidomidePhthalimide ring (C5)YesTeratogenicity via SALL4/PLZF degradation
5′-HydroxythalidomideGlutarimide ring (C5′)NoInactive metabolite
Sources: [2] [4] [7]

Biochemical Significance of 5-Hydroxythalidomide in Pharmacology

5-Hydroxythalidomide is not merely a detoxification intermediate but a pharmacologically active metabolite with distinct target engagement properties. It binds CRBN—a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex—inducing conformational changes that alter substrate specificity [2] [5] [7]. Key biochemical features include:

  • Stereoselectivity: The (S)-enantiomer of 5-hydroxythalidomide exhibits 10-fold higher potency than the (R)-enantiomer in recruiting the transcription factor SALL4 to CRBN, mirroring thalidomide’s enantioselectivity [7].
  • Enhanced Degron Recruitment: The C5 hydroxyl group forms a hydrogen bond with CRBN’s Tyr384 and Trp386, stabilizing the ternary complex with neo-substrates like SALL4 and PLZF [7]. This interaction explains why 5-hydroxythalidomide induces stronger degradation of SALL4 than thalidomide itself [7] [8].
  • Species-Specific Metabolism: Rodents primarily form 5′-hydroxythalidomide, while primates produce 5-hydroxythalidomide. This difference partly explains rodents’ resistance to thalidomide embryopathy [4].

Table 2: Neosubstrate Selectivity of Thalidomide vs. 5-Hydroxythalidomide

LigandDegraded NeosubstratesFunctional Consequence
ThalidomideIKZF1, IKZF3, CK1α, SALL4Immunomodulation, anti-myeloma effects
5-HydroxythalidomideSALL4, PLZFPotentiation of teratogenicity
Sources: [2] [7] [8]

Research Objectives and Gaps in Current Understanding

Despite advances, critical questions about 5-hydroxythalidomide remain unresolved:

  • Developmental Window Sensitivity: How does 5-hydroxythalidomide’s spatiotemporal formation in embryos influence CRL4CRBN substrate degradation kinetics? Current models (e.g., chicken embryos) confirm PLZF degradation correlates with limb defects, but human placental metabolism data is lacking [2] [8].
  • Genetic Modifiers: Variants in CRBN or CUL4A (e.g., rs138961957) may alter CRL4CRBN complex stability and 5-hydroxythalidomide binding affinity. Their role in thalidomide embryopathy (TE) susceptibility requires validation [8].
  • Metabolite-Specific Degrons: Why does 5-hydroxythalidomide preferentially degrade PLZF/SALL4 over IKZF1? Structural data suggests the β-hairpin residue (e.g., Val418 in SALL4 vs. Gly158 in IKZF1) dictates selectivity, but predictive degron models are incomplete [2] [7].
  • Therapeutic Mitigation: Can "bumped" 5-hydroxythalidomide analogs or engineered CRBN constructs (e.g., CRBNmidi) enable selective degradation of oncogenic targets without teratogenic off-effects [3] [6]?

Properties

CAS Number

64567-60-8

Product Name

5-Hydroxythalidomide

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18)

InChI Key

LJBQRRQTZUJWRC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O

Synonyms

5-hydroxythalidomide

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.